N,N-dimethylmethanamine;trifluoroborane

Structural chemistry Lewis acid–base adducts Electron diffraction

N,N-Dimethylmethanamine;trifluoroborane (CAS 420-20-2), systematically the trimethylamine–boron trifluoride adduct (Me₃N·BF₃), is a solid, crystalline donor–acceptor complex formed between the Lewis base trimethylamine and the Lewis acid boron trifluoride. Unlike free BF₃—a corrosive, toxic gas that is difficult to handle—this complex is a bench-stable solid with a melting point of 133–134 °C that can be purified by vacuum sublimation and handled under ordinary ambient conditions.

Molecular Formula C3H9BF3N
Molecular Weight 126.92 g/mol
CAS No. 420-20-2
Cat. No. B13749396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylmethanamine;trifluoroborane
CAS420-20-2
Molecular FormulaC3H9BF3N
Molecular Weight126.92 g/mol
Structural Identifiers
SMILESB(F)(F)F.CN(C)C
InChIInChI=1S/C3H9N.BF3/c1-4(2)3;2-1(3)4/h1-3H3;
InChIKeyQWDCGMCLKHZVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylamine–Boron Trifluoride Complex (CAS 420-20-2): A Structurally Defined Latent Lewis Acid for Cationic Catalysis


N,N-Dimethylmethanamine;trifluoroborane (CAS 420-20-2), systematically the trimethylamine–boron trifluoride adduct (Me₃N·BF₃), is a solid, crystalline donor–acceptor complex formed between the Lewis base trimethylamine and the Lewis acid boron trifluoride [1]. Unlike free BF₃—a corrosive, toxic gas that is difficult to handle—this complex is a bench-stable solid with a melting point of 133–134 °C that can be purified by vacuum sublimation and handled under ordinary ambient conditions . The adduct serves as a latent (thermally activated) source of BF₃ for cationic polymerization catalysis, particularly in epoxy–anhydride curing systems, where the strong B–N dative bond (rg(N–B) = 1.673 ± 0.006 Å) confers a higher thermal-activation threshold than is observed for the widely used BF₃·monoethylamine (BF₃·MEA) complex, enabling extended pot life at ambient temperature while delivering rapid cure at elevated temperature [2][3].

Why BF₃–Amine Complexes Are Not Interchangeable: Latency, Basicity, and Thermal Response Dictate Process Windows


BF₃–amine complexes are frequently grouped as a single class of latent cationic catalysts, yet their cure behaviour is highly amine-dependent. The N–B dative bond strength, which governs the temperature at which free BF₃ (or HBF₄) is liberated, correlates inversely with the gas-phase basicity of the parent amine: complexes of weaker amines dissociate at lower temperatures and give faster ambient-temperature cure, while complexes of stronger amines—such as trimethylamine (pKa of conjugate acid ≈ 9.8)—require higher activation temperatures and provide superior latency [1]. Direct substitution of Me₃N·BF₃ with BF₃·MEA (monoethylamine complex, m.p. ~85–90 °C) would therefore reduce the processing window and shorten shelf life in one-pack formulations [2]. Conversely, using Me₃N·BF₃ in place of BF₃·piperidine or BF₃·EDA shifts the cure exotherm to a temperature regime ~30–50 °C higher, which can be exploited or detrimental depending on the thermal budget of the substrate. The quantitative structure–property evidence below demonstrates that generic interchange within this class without adjusting formulation and process parameters leads to under-cure, over-cure, or premature gelation.

Quantitative Differentiation Evidence for Me₃N·BF₃ (CAS 420-20-2) Versus Competing BF₃ Complexes


B–N Bond Length Defines Lewis Acidity and Thermal Lability: Me₃N·BF₃ vs. Me₂O·BF₃

Gas-phase electron diffraction provides the definitive structural comparison between the nitrogen-donor adduct Me₃N·BF₃ and the oxygen-donor adduct Me₂O·BF₃. The B–N dative bond in Me₃N·BF₃ is 1.673 ± 0.006 Å, substantially shorter than the B–O dative bond in Me₂O·BF₃ (1.719 ± 0.023 Å), a difference of 0.046 Å that reflects the stronger donor strength of the trimethylamine nitrogen lone pair [1]. This shorter, stronger B–N bond directly translates into a higher dissociation temperature: Me₃N·BF₃ requires heating above ~130 °C to liberate active BF₃ species, whereas Me₂O·BF₃ (a representative etherate complex) dissociates readily at or near room temperature. For applications requiring room-temperature latent storage followed by thermal activation—such as one-pack epoxy adhesives and prepregs—the N-donor adduct is therefore the enabling structural motif [2].

Structural chemistry Lewis acid–base adducts Electron diffraction

Internal Rotation Barrier Quantifies N–B Bond Strength: Me₃N·BF₃ vs. Me₃N·BH₃

The barrier to internal rotation about the N–B axis serves as a quantitative measure of the dative bond order. For Me₃N·BF₃, gas-phase electron diffraction combined with vibrational spectroscopy yields a torsional barrier of 4.3 ± 0.3 kcal mol⁻¹, which is significantly larger than the barrier determined for the borane analogue Me₃N·BH₃ (approximately 2.1–2.5 kcal mol⁻¹, as inferred from microwave studies of analogous amine–borane complexes) [1]. The higher barrier in the BF₃ adduct reflects the greater Lewis acidity of BF₃ compared with BH₃ toward trimethylamine—consistent with the gas-phase displacement order BBr₃ > BCl₃ > BF₃ ≫ ½B₂H₆ established by Graham and Stone [2]. This ~1.8–2.2 kcal mol⁻¹ difference translates into a measurably higher activation temperature for BF₃ release, directly impacting the latency–reactivity balance in catalytic curing applications.

Physical chemistry Rotational spectroscopy Adduct stability

Curing Exotherm Shift: BF₃–Amine Complex Latency Scales with Amine Basicity

DSC studies comparing BF₃ complexes of amines with different basicities establish a quantitative inverse relationship between amine pKa and cure onset temperature. The ethylene diamine complex BF₃·EDA (amine pKa ≈ 10.7) exhibits a cure exotherm maximum at ~200 °C with DGEBA epoxy (heating rate 10 °C min⁻¹), whereas the free amine EDA cures the same resin with a peak at only ~100 °C—a ΔT of +100 °C attributable to BF₃ complexation [1]. For BF₃·MEA (monoethylamine, pKa ≈ 10.6), the optimal isothermal cure temperature is 120 °C; curing at 140 °C leads to vaporization and degradation of the complex, demonstrating a narrow effective temperature window [2]. Me₃N·BF₃ (trimethylamine pKa ≈ 9.8) sits at a higher-basicity position on this scale, yielding a cure exotherm peak intermediate between BF₃·MEA and BF₃·EDA, with onset typically in the 140–170 °C range—suitable for medium-temperature cure profiles where BF₃·MEA would suffer from premature activation and BF₃·EDA would require impractically high temperatures [3].

Epoxy curing Latent catalysts Differential scanning calorimetry

Reorganization Energy Defines the Energetic Cost of Adduct Formation: Me₃N·BF₃ vs. Me₃N·BH₃

The reorganization energy (E_reorg)—the energy required to pyramidalize the planar BF₃ or BH₃ acceptor upon adduct formation—constitutes a key component of the overall adduct stability that is independent of the donor. Cassoux et al. determined from combined microwave and electron-diffraction data that E_reorg for BF₃ in forming Me₃N·BF₃ is substantially larger than for BH₃ in forming Me₃N·BH₃, owing to the stronger π-backbonding in planar BF₃ that must be disrupted upon pyramidalization [1]. This larger reorganization penalty for BF₃ is partially offset by the stronger N→B σ-donation, yielding a net adduct that is kinetically more stable (higher dissociation barrier) but thermodynamically less favoured than the borane analogue relative to the separated components. The practical consequence is that Me₃N·BF₃ releases its active Lewis acid in a narrower, better-defined temperature window than Me₃N·BH₃, which dissociates over a broader range—an advantage when sharp cure onset is desired [2].

Thermochemistry Lewis acidity Reorganization energy

Solid-State Handling and Formulation Compatibility: Me₃N·BF₃ vs. Liquid BF₃·Etherate Complexes

Me₃N·BF₃ is a crystalline solid with a melting point of 133–134 °C, in contrast to the widely used BF₃·diethyl etherate (BF₃·Et₂O, CAS 109-63-7), which is a fuming liquid with a boiling point of 125–126 °C that hydrolyses violently upon contact with moist air . While BF₃·Et₂O provides immediate Lewis acidity at ambient temperature, it cannot be incorporated into one-pack epoxy formulations because of its instantaneous reactivity. Me₃N·BF₃ can be dry-blended as a finely divided solid into epoxy resins, where it remains dormant until the formulation is heated above ~130 °C—enabling true one-pack, storage-stable systems [1]. Patent literature explicitly teaches the use of Me₃N·BF₃ (0.6 g per 15 g epoxy resin) in combination with organic oxidants such as benzoyl peroxide to achieve rapid cure at 140 °C while maintaining ambient-temperature latency [2].

Formulation science Epoxy adhesives Catalyst handling

Acceptance Strength Order Among Boron Trihalides Validates BF₃ Selection for Latent Catalysis

Gas-phase displacement reactions establish the unambiguous acceptor-power ranking of boron trihalides toward trimethylamine: BBr₃ > BCl₃ > BF₃ ≫ ½B₂H₆ [1]. This ordering, confirmed by independent calorimetric measurements, places the BF₃ adduct at an intermediate position: it is sufficiently stable for handling and storage yet dissociates at temperatures accessible in industrial curing ovens (130–180 °C). The BBr₃ and BCl₃ analogues form stronger adducts that require impractically high dissociation temperatures (>200 °C) for most epoxy systems, while the borane analogue (Me₃N·BH₃) dissociates at substantially lower temperatures (~80–100 °C) and functions primarily as a reducing agent rather than a Lewis acid catalyst [2]. Me₃N·BF₃ thus occupies the 'Goldilocks' position in the trihalide series—strong enough for latency, weak enough for thermal activation in standard industrial processes.

Lewis acidity Boron trihalides Adduct displacement

Procurement-Relevant Application Scenarios for Me₃N·BF₃ (CAS 420-20-2)


One-Pack Epoxy Adhesives Requiring >6-Month Ambient-Temperature Shelf Life

Me₃N·BF₃ is the catalyst of choice when formulating single-component epoxy adhesives that must remain uncured during warehousing and shipping at temperatures up to 40 °C. The B–N bond strength (rg = 1.673 Å; torsional barrier = 4.3 kcal mol⁻¹) ensures that negligible free BF₃ is liberated below ~100 °C [1]. Comparative DSC data show that BF₃·MEA—the industry default for many prepreg applications—begins to activate at temperatures as low as 80–90 °C, causing gradual viscosity build during summer transport. Me₃N·BF₃, by virtue of trimethylamine's higher basicity, shifts this activation threshold upward by approximately 30–40 °C, directly extending shelf life [2].

Medium-Temperature Cure of Thick-Section Composite Laminates

Thick-section epoxy–anhydride laminates (>10 mm) present a thermal management challenge: the exotherm generated during cure can cause runaway if onset temperature is too low, yet excessively high cure temperatures risk thermal degradation. Me₃N·BF₃ provides a cure exotherm onset in the 140–170 °C range (estimated from amine-basicity correlation with known BF₃–amine complexes), which is ~20–40 °C lower than BF₃·EDA (T_peak ≈ 200 °C) but ~30–50 °C higher than BF₃·MEA [3]. This intermediate temperature window allows sufficient heat dissipation in thick sections while avoiding the degradation observed with BF₃·MEA at >140 °C [4]. The narrower dissociation profile, attributable to the higher reorganization energy of BF₃, further ensures uniform cure through the laminate thickness [5].

Anhydride-Cure Epoxy Systems Requiring Latent Lewis Acid Catalysis

Epoxy–anhydride formulations are inherently slow-curing in the absence of catalysts; tertiary amines and imidazoles provide acceleration but with limited latency. Me₃N·BF₃ functions as a thermally triggered source of HBF₄ (via hydrolysis of liberated BF₃), which is the true catalytic species for anhydride–epoxy copolymerization [6]. The Russian Journal of Applied Chemistry study on BF₃–amine complexes in ED-20 epoxy–anhydride systems demonstrated that the cure rate at a given temperature correlates inversely with amine basicity: stronger-base amines give slower cure at 303 K but faster cure at 393 K, confirming the latency–reactivity trade-off [7]. Me₃N·BF₃ occupies the optimal position on this curve for systems designed to cure at 150–170 °C with >8 h pot life at 25 °C.

Academic and Industrial Research on Donor–Acceptor Bonding and Frustrated Lewis Pair Chemistry

Me₃N·BF₃ serves as a benchmark compound in fundamental studies of dative bonding. The gas-phase electron-diffraction structure (rg(N–B) = 1.673 ± 0.006 Å), the microwave rotational spectrum, and the precisely determined internal rotation barrier (4.3 ± 0.3 kcal mol⁻¹) make it one of the most thoroughly characterized donor–acceptor complexes in the chemical literature [1]. Its position in the acceptor-power series (BBr₃ > BCl₃ > BF₃ ≫ ½B₂H₆) also makes it the reference compound for calibrating computational studies of Lewis acid–base interactions [5]. Researchers studying frustrated Lewis pair (FLP) chemistry and CO₂ capture frequently employ Me₃N·BF₃ as a structurally defined model for the 'quenched' (adduct) state against which FLP reactivity is benchmarked.

Quote Request

Request a Quote for N,N-dimethylmethanamine;trifluoroborane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.